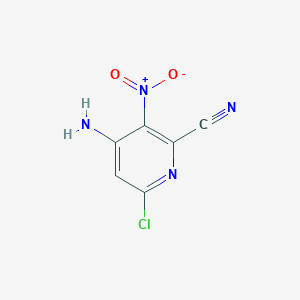
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile
Description
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, chloro, nitro, and nitrile groups
Propriétés
Formule moléculaire |
C6H3ClN4O2 |
|---|---|
Poids moléculaire |
198.57 g/mol |
Nom IUPAC |
4-amino-6-chloro-3-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-1-3(9)6(11(12)13)4(2-8)10-5/h1H,(H2,9,10) |
Clé InChI |
KAYQVFYDILZZJH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Cl)C#N)[N+](=O)[O-])N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivativesThe nitrile group can be introduced via cyanation reactions using reagents such as sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.
Reduction: Sodium borohydride, zinc, or iron in the presence of acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-nitropyridine: A precursor in the synthesis of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile.
4-Amino-2,6-dichloropyridine: Another pyridine derivative with similar functional groups.
3-Cyanopyridine: Contains a nitrile group similar to this compound
Uniqueness
The presence of both electron-withdrawing (nitro, chloro, nitrile) and electron-donating (amino) groups allows for versatile chemical transformations and interactions with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


